2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile
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Overview
Description
2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-4-hydroxybenzonitrile with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as recrystallization or column chromatography to obtain high-purity product
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines under acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Epoxide Ring Opening: Formation of diols or amino alcohols.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(oxiran-2-yl)methoxy]benzonitrile
- 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
- 4-(oxiran-2-ylmethoxy)benzoic acid
Uniqueness
2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both a chloro group and an oxirane ring on the benzonitrile core. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The chloro group enhances the compound’s electrophilicity, while the oxirane ring provides a reactive site for nucleophilic attack, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-chloro-4-(oxiran-2-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c11-10-3-8(2-1-7(10)4-12)13-5-9-6-14-9/h1-3,9H,5-6H2 |
InChI Key |
MPBFDPQUEBSTNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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